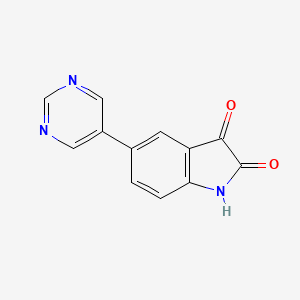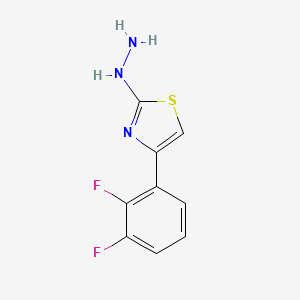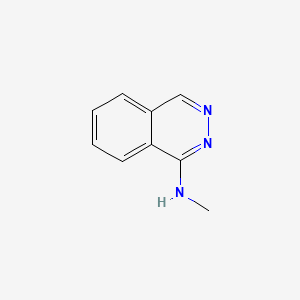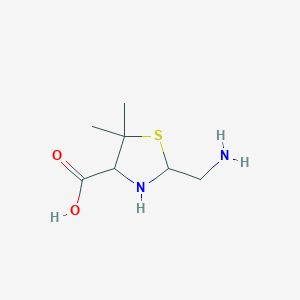
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by the presence of a furan ring substituted with a methoxy group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and methyl 3-methoxyacrylate.
Esterification: Furan-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl furan-2-carboxylate.
Knoevenagel Condensation: The methyl furan-2-carboxylate undergoes a Knoevenagel condensation reaction with methyl 3-methoxyacrylate in the presence of a base such as piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with a phenol group instead of a furan ring.
Methylammonium lead halide: Although structurally different, it shares some synthetic and application similarities in material science.
Uniqueness
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its furan ring and ester group make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
58293-86-0 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
methyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3/b6-4+ |
Clave InChI |
YHEHEVFHOZQFHC-GQCTYLIASA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
SMILES canónico |
COC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4-nitrodibenzo[b,d]furan](/img/structure/B11770225.png)
![1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)




![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)
![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)



